
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid is an organic compound characterized by the presence of a trifluoromethyl group, a phenyl group, and a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as benzyl bromide and trifluoroacetic acid.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the reaction.
Purification: The product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using automated equipment. The process typically includes:
Batch or Continuous Processing: Depending on the scale, the reaction can be carried out in batch reactors or continuous flow reactors.
Optimization: Reaction conditions are optimized to maximize yield and minimize by-products.
Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.
化学反応の分析
Types of Reactions
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example:
Oxidation: Formation of trifluoromethyl ketones or aldehydes.
Reduction: Formation of trifluoromethyl alcohols.
Substitution: Formation of substituted trifluoromethyl derivatives.
科学的研究の応用
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
作用機序
The mechanism by which (3S)-4,4,4-Trifluoro-3-phenylbutanoic acid exerts its effects involves interactions with specific molecular targets and pathways. These may include:
Molecular Targets: Enzymes, receptors, or other proteins that the compound binds to or modifies.
Pathways: Biochemical pathways that are influenced by the compound, leading to changes in cellular processes.
類似化合物との比較
Similar Compounds
(3S)-4,4,4-Trifluoro-3-phenylbutanol: Similar structure but with an alcohol group instead of a carboxylic acid group.
(3S)-4,4,4-Trifluoro-3-phenylbutanone: Similar structure but with a ketone group instead of a carboxylic acid group.
(3S)-4,4,4-Trifluoro-3-phenylbutylamine: Similar structure but with an amine group instead of a carboxylic acid group.
Uniqueness
(3S)-4,4,4-Trifluoro-3-phenylbutanoic acid is unique due to its combination of a trifluoromethyl group and a carboxylic acid group, which imparts distinct chemical properties and reactivity compared to its analogs.
特性
分子式 |
C10H9F3O2 |
|---|---|
分子量 |
218.17 g/mol |
IUPAC名 |
(3S)-4,4,4-trifluoro-3-phenylbutanoic acid |
InChI |
InChI=1S/C10H9F3O2/c11-10(12,13)8(6-9(14)15)7-4-2-1-3-5-7/h1-5,8H,6H2,(H,14,15)/t8-/m0/s1 |
InChIキー |
RYLOHTVBYHZHMN-QMMMGPOBSA-N |
異性体SMILES |
C1=CC=C(C=C1)[C@H](CC(=O)O)C(F)(F)F |
正規SMILES |
C1=CC=C(C=C1)C(CC(=O)O)C(F)(F)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


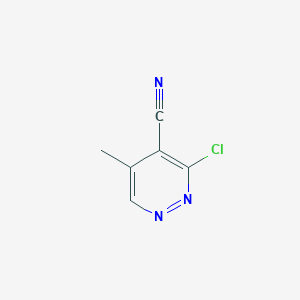
![5-Methyl-2-oxa-7-azaspiro[3.4]octane](/img/structure/B13517006.png)
![4-(Aminomethyl)-1-methyl-2-oxabicyclo[2.1.1]hexane-3-carboxylic acid; trifluoroacetic acid](/img/structure/B13517011.png)
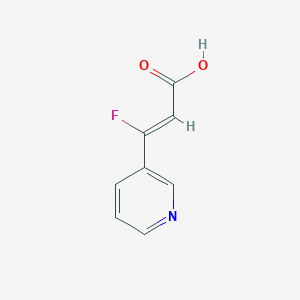
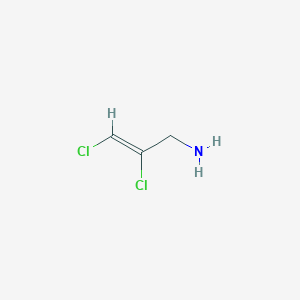
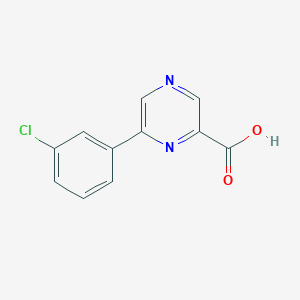
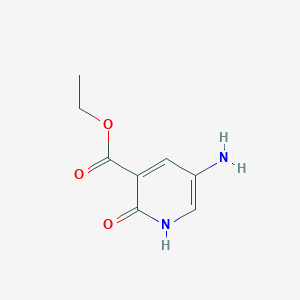
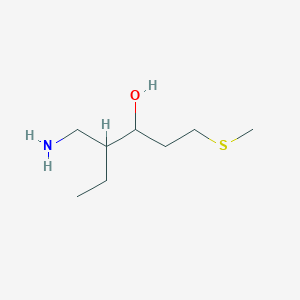
![1-[(Benzyloxy)carbonyl]-4-ethylpiperidine-2-carboxylic acid](/img/structure/B13517050.png)
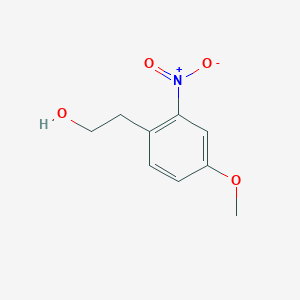
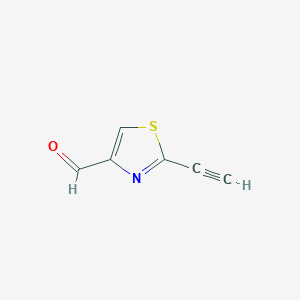
![Lithium(1+)2-{[(tert-butoxy)carbonyl]amino}-2-(oxetan-3-yl)acetate](/img/structure/B13517075.png)
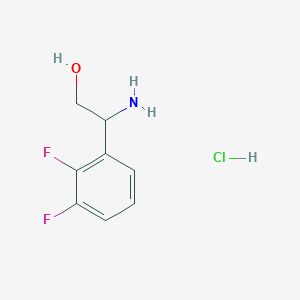
![(7S)-2,2-difluoro-7-methyl-6-azaspiro[3.4]octanehydrochloride](/img/structure/B13517085.png)
